molecular formula C25H22N4 B15023877 5-Phenyl-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine

5-Phenyl-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine

Cat. No.: B15023877
M. Wt: 378.5 g/mol
InChI Key: HTVVWUMMYDGKJO-UHFFFAOYSA-N
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Description

5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine is a complex heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is of significant interest due to its potential biological activities and pharmacological properties. The presence of both benzimidazole and phthalazine moieties in its structure makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethynylbenzaldehydes with o-phenylenediamines in the presence of a copper(I) iodide catalyst and iodine . This method yields the desired product in moderate to good yields (35-72%).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal catalysts and reagents is common, and the separation of the targeted organic product from these catalysts is crucial to minimize toxicity and meet pharmaceutical standards . Green methods that support environmental and safety improvements are also being developed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like iodine or bromine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound.

Scientific Research Applications

5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine has a wide range of scientific research applications due to its unique structure and properties. It is used in the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents . The compound’s ability to interact with various biological targets makes it valuable in medicinal chemistry and drug discovery.

In addition to its pharmaceutical applications, this compound is also used in materials science for the synthesis of novel polymers and advanced materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects . The compound’s ability to inhibit enzymes and receptors involved in critical cellular processes contributes to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other benzimidazole and phthalazine derivatives, such as benzimidazo[2,1-a]isoquinolines and pyrimido[1,2-a]benzimidazoles . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine apart is its unique combination of benzimidazole and phthalazine moieties, which enhances its biological activity and pharmacological potential. The presence of the piperidino group further contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H22N4

Molecular Weight

378.5 g/mol

IUPAC Name

5-phenyl-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine

InChI

InChI=1S/C25H22N4/c1-3-9-18(10-4-1)24-20-11-5-6-12-21(20)25-26-22-14-13-19(17-23(22)29(25)27-24)28-15-7-2-8-16-28/h1,3-6,9-14,17H,2,7-8,15-16H2

InChI Key

HTVVWUMMYDGKJO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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